molecular formula C13H14ClN3O6 B14177150 Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate CAS No. 929194-10-5

Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate

Cat. No.: B14177150
CAS No.: 929194-10-5
M. Wt: 343.72 g/mol
InChI Key: KPTWSEZRSZMUKF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate is a complex organic compound that features a benzoate ester functional group, a piperidine ring, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate typically involves multiple steps. One common method includes the nitration of methyl 4-chloro-2-(piperidin-1-yl)benzoate, followed by purification and characterization of the final product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Ammonia or thiols, solvents like ethanol or water, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products:

    Reduction: Methyl 4-amino-3,5-dinitro-2-(piperidin-1-yl)benzoate.

    Substitution: Methyl 4-chloro-3,5-dinitro-2-(substituted-piperidin-1-yl)benzoate.

    Hydrolysis: 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoic acid.

Scientific Research Applications

Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

    Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the piperidine ring, making it less complex.

    Methyl 4-amino-3,5-dinitro-2-(piperidin-1-yl)benzoate: Similar structure but with amino groups instead of nitro groups.

    Methyl 4-chloro-3,5-dinitro-2-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate is unique due to the presence of both nitro groups and a piperidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

929194-10-5

Molecular Formula

C13H14ClN3O6

Molecular Weight

343.72 g/mol

IUPAC Name

methyl 4-chloro-3,5-dinitro-2-piperidin-1-ylbenzoate

InChI

InChI=1S/C13H14ClN3O6/c1-23-13(18)8-7-9(16(19)20)10(14)12(17(21)22)11(8)15-5-3-2-4-6-15/h7H,2-6H2,1H3

InChI Key

KPTWSEZRSZMUKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N2CCCCC2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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